molecular formula C18H20N2O3 B5744443 N-[2-(butanoylamino)phenyl]-4-methoxybenzamide

N-[2-(butanoylamino)phenyl]-4-methoxybenzamide

Cat. No.: B5744443
M. Wt: 312.4 g/mol
InChI Key: AICBVBWAYDCCKP-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both amide and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)phenyl]-4-methoxybenzamide typically involves the reaction of 2-amino-4-methoxybenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then coupled with 2-aminophenylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-[2-(butylamino)phenyl]-4-methoxybenzamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-(butanoylamino)phenyl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butanoylamino)phenyl]-2-methoxybenzamide
  • N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
  • N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Uniqueness

N-[2-(butanoylamino)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both amide and ether functional groups also contributes to its distinct properties compared to similar compounds .

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-6-17(21)19-15-7-4-5-8-16(15)20-18(22)13-9-11-14(23-2)12-10-13/h4-5,7-12H,3,6H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBVBWAYDCCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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